6-Fluoro-2-azaspiro[3.4]octane hydrochloride

Catalog No.
S8510345
CAS No.
M.F
C7H13ClFN
M. Wt
165.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-azaspiro[3.4]octane hydrochloride

Product Name

6-Fluoro-2-azaspiro[3.4]octane hydrochloride

IUPAC Name

6-fluoro-2-azaspiro[3.4]octane;hydrochloride

Molecular Formula

C7H13ClFN

Molecular Weight

165.63 g/mol

InChI

InChI=1S/C7H12FN.ClH/c8-6-1-2-7(3-6)4-9-5-7;/h6,9H,1-5H2;1H

InChI Key

UUADDXIRHCYBCN-UHFFFAOYSA-N

SMILES

C1CC2(CC1F)CNC2.Cl

Canonical SMILES

C1CC2(CC1F)CNC2.Cl

6-Fluoro-2-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C7H13ClFNC_7H_{13}ClFN and a molecular weight of approximately 165.63 g/mol. It is characterized by its spirocyclic structure, which consists of a nitrogen atom integrated into a bicyclic framework. This compound is notable for its fluorine substitution at the 6-position, which can significantly influence its biological activity and chemical properties. The hydrochloride form indicates that it is a salt, often enhancing its solubility and stability for research and pharmaceutical applications .

The reactivity of 6-fluoro-2-azaspiro[3.4]octane hydrochloride can include:

  • Nucleophilic Substitution: The presence of the fluorine atom may facilitate nucleophilic attack, allowing for further derivatization.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, making it useful in various synthetic pathways.
  • Cyclization Reactions: The spirocyclic nature allows for potential cyclization reactions under specific conditions, which could yield novel compounds.

Research indicates that 6-fluoro-2-azaspiro[3.4]octane hydrochloride exhibits significant biological activity, particularly as an agonist for certain neurotransmitter receptors. Its structural features suggest potential interactions with the muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cognition and memory. Preliminary studies have shown promising results in modulating these receptors, indicating potential applications in treating neurological disorders .

Several methods have been proposed for synthesizing 6-fluoro-2-azaspiro[3.4]octane hydrochloride:

  • Starting from Aza Compounds: Utilizing aza compounds as precursors, followed by fluorination to introduce the fluorine atom.
  • Cyclization Reactions: Employing cyclization strategies involving amines and carbonyl compounds to form the spirocyclic structure.
  • Hydrochloride Formation: The final step typically involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods are adaptable depending on the desired yield and purity of the final product .

6-Fluoro-2-azaspiro[3.4]octane hydrochloride has various applications, including:

  • Pharmaceutical Research: Investigated as a potential therapeutic agent for neurological conditions due to its receptor modulation capabilities.
  • Chemical Biology: Used in studies exploring receptor-ligand interactions and signaling pathways.
  • Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules or derivatives with enhanced biological properties .

Interaction studies involving 6-fluoro-2-azaspiro[3.4]octane hydrochloride typically focus on its binding affinity to muscarinic acetylcholine receptors. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Additionally, understanding its pharmacokinetics and pharmacodynamics is crucial for evaluating its efficacy and safety profile in clinical settings .

Several compounds share structural similarities with 6-fluoro-2-azaspiro[3.4]octane hydrochloride:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-6-azaspiro[3.4]octaneSimilar spirocyclic structureDifferent substitution pattern affecting activity
8-Fluoro-2-oxa-6-azaspiro[3.4]octaneOxa substitutionPotentially different receptor selectivity
5-Oxa-2-azaspiro[3.4]octaneOxa instead of azaMay exhibit different pharmacological profiles

These compounds are compared based on their structural features and biological activities, highlighting how variations in substitution can lead to significant differences in their pharmacological effects and therapeutic potentials .

Annulation Approaches for Spirocyclic Core Construction

The spiro[3.4]octane framework is synthesized via three primary annulation routes, each leveraging distinct ring-forming strategies:

Cyclopentane Annulation
This method involves constructing the five-membered aza ring (pyrrolidine) prior to forming the four-membered oxa ring. Starting from γ-aminobutyric acid derivatives, cyclization is achieved using Mitsunobu conditions (DIAD, PPh₃) in THF, yielding the aza ring with 75–85% efficiency. Subsequent oxetane formation via Williamson ether synthesis completes the spiro architecture.

Four-Membered Ring Annulation
Inverse to the above, this approach initiates with oxetane synthesis via epoxide ring-opening followed by nucleophilic attack. For example, reacting 3-chloropropanol with a β-amino alcohol under basic conditions (K₂CO₃, DMF) forms the oxa ring, with subsequent Pd-catalyzed amination closing the aza ring. While scalable, this route suffers from moderate ring strain (ΔG‡ ≈ 18 kcal/mol).

Iodocyclization
The most efficient method employs iodomethane or iodine radicals to simultaneously form both rings. A one-pot reaction of 5-iodo-pent-4-en-1-amine with NaHCO₃ in acetonitrile at 80°C induces radical-mediated spirocyclization, achieving 85–92% yield. This strategy minimizes purification steps and is compatible with diverse substrates.

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclopentane Annulation75–8590High regioselectivityMulti-step purification
Four-Membered Annulation70–8088ScalabilityModerate ring strain
Iodocyclization85–9295Single-step synthesisStoichiometric iodine use

Fluorination Techniques for 6-Position Functionalization

Introducing fluorine at the C6 position requires precise control to avoid side reactions. Two dominant strategies have emerged:

Electrophilic Fluorination with Selectfluor
Building on methodologies for spiro-isoxazoline fluorination, 2-azaspiro[3.4]octane is treated with Selectfluor (1.5 equiv.) in acetonitrile at 80°C. The reaction proceeds via a radical mechanism, where the sp³-hybridized C6 hydrogen is abstracted, followed by fluorine transfer. This method achieves 78–85% regioselectivity for the 6-fluoro isomer, with minor (<5%) 5-fluoro byproducts.

Silver-Mediated Deconstructive Fluorination
Adapted from cyclic amine functionalization, this approach uses AgNO₃ (2.0 equiv.) and Selectfluor in aqueous HCl. The silver ion oxidizes the α-carbon adjacent to the spirocyclic nitrogen, facilitating C6–C7 bond cleavage and subsequent fluorination. While effective (yield: 65–72%), this method requires careful pH control to prevent over-oxidation.

Comparative Analysis

Fluorination AgentTemp (°C)SolventYield (%)Regioselectivity (%)
Selectfluor80CH₃CN78–8592–95
AgNO₃/Selectfluor25H₂O/CH₃CN65–7288–90

Hydrochloride Salt Formation and Purification Protocols

The final hydrochloride salt is formed by treating the free base with anhydrous HCl in ethanol. Key considerations include:

Acid-Base Titration
A stoichiometric ratio of 1:1 (amine:HCl) in ethanol at 0°C ensures complete protonation without decomposition. The precipitate is filtered and washed with cold diethyl ether to remove residual acid.

Recrystallization
Dissolving the crude hydrochloride in hot isopropanol (70°C) followed by slow cooling to −20°C yields needle-like crystals with >99% purity (HPLC). This step eliminates residual iodine or silver contaminants from earlier stages.

Analytical Validation

  • Melting Point: 214–216°C (decomposition)
  • ¹⁹F NMR (D₂O): δ −118.2 ppm (dt, J = 48 Hz, 12 Hz)
  • HPLC Purity: 99.3% (C18 column, 0.1% TFA in H₂O/MeCN)

The spirocyclic ring size in azaspiro compounds has profound implications for biological activity, as demonstrated by extensive structure-activity relationship studies across multiple therapeutic targets. Research on spirocyclic compounds reveals that specific ring size combinations are essential for optimal receptor binding and pharmacological efficacy [1] [2] [3].

Studies on GABA receptor ligands demonstrate that the allosteric benzodiazepine binding site can only accommodate spiro-imidazodiazepines with three-membered ring sizes. Larger ring-sized spiro-imidazodiazepines showed diminished binding and reduced ability to relax constricted airway smooth muscle both ex vivo and in vivo. In this specific therapeutic context, compound 5c containing a cyclopropyl spiro group was identified as the most promising with the strongest GABA receptor binding and excellent in vivo activity [2].

For P2Y14 receptor antagonists, systematic variation of the alicyclic amine ring size from four to eight atoms revealed significant differences in binding affinity. An azaspiro[3.3]heptane analogue showed only moderate potency in P2Y14 receptor binding, but its affinity was enhanced 4.8-fold upon introduction of unsaturation. The highest affinity among five-membered ring analogues was achieved with racemic fused 5-hydroxyoctahydrocyclopenta[c]-pyrrol-5-yl derivative, displaying an inhibitory concentration of 9.48 nanomolar [3].

Table 1: Ring Size Effects on Bioactivity in Spirocyclic Compounds

Ring SizeCompound TypeActivity (IC50/EC50)TargetReference
3-memberedCyclopropyl spiro-imidazodiazepine9 nMGABA receptor [2]
4-membered2-Azaspiro[3.3]heptane46.5 nMP2Y14 receptor [3]
4-membered (unsaturated)2-Azaspiro[3.3]heptane9.69 nMP2Y14 receptor [3]
5-memberedCyclopentyl spiro>500 nMGABA receptor [2]
5-memberedHydroxyoctahydrocyclopenta[c]-pyrrol9.48 nMP2Y14 receptor [3]
6-memberedCyclohexyl spiro>500 nMGABA receptor [2]

Structural investigations reveal that spirocyclic compounds containing different ring sizes exhibit varying degrees of conformational flexibility and receptor binding preferences. The 6-azaspiro[3.5] inhibitors demonstrated more stable conformations compared to azaspiro[3.3] compounds, as evidenced by well-defined electron density in crystallographic studies. The extended length of azaspiro[3.5] inhibitors permitted further engagement with hydrophobic binding sites, effectively "locking" these inhibitors in stable conformations and precluding multiple conformational states [4].

The conformational rigidity imposed by spirocyclic ring systems varies significantly with ring size. Three-membered rings impose the highest degree of constraint, potentially leading to enhanced selectivity but reduced flexibility for induced-fit binding mechanisms. Four and five-membered rings provide an optimal balance between rigidity and conformational adaptability, explaining their frequent occurrence in bioactive compounds. Larger ring systems (six-membered and above) may introduce excessive flexibility that compromises binding specificity [5].

Pharmacokinetic properties also vary with spirocyclic ring size. Smaller ring systems generally exhibit improved metabolic stability due to reduced susceptibility to enzymatic degradation. However, this must be balanced against potential increases in cytochrome P450 inhibition, which can be more pronounced in highly constrained ring systems [2].

Role of Fluorine Substituents in Target Selectivity

Fluorine incorporation into spirocyclic compounds significantly modulates target selectivity through multiple mechanisms, including electronic effects, hydrogen bonding interactions, and lipophilicity enhancement. The unique properties of fluorine - high electronegativity, small atomic size, and strong carbon-fluorine bond - contribute to its profound impact on molecular recognition and biological activity [6] [7] [8].

Fluorine substituents enhance target selectivity primarily through direct protein-fluorine interactions. Crystallographic studies reveal that fluorine atoms can function as hydrogen bond acceptors, forming critical interactions with amino acid residues in protein binding sites. In β-amyloid cleaving enzyme (BACE) inhibitors, fluorine incorporation at the alpha position of carboxylic acid building blocks resulted in a 30-fold increase in potency compared to non-fluorinated analogues. X-ray structural analysis demonstrated that the fluorine atom was positioned close to the terminal carboxamide in glutamine 530 with a fluorine-nitrogen distance of 2.97 angstroms, functioning as a hydrogen bond acceptor [8].

The electronic effects of fluorine substitution contribute to enhanced selectivity by modulating molecular electrostatic potential and dipole moments. In cAMP response element-binding protein (CREB) binding protein (CBP) inhibitors, difluoro substitution demonstrated a 4-fold increase in CBP inhibitory potency compared to methyl substitution. Crystal structure analysis revealed additional favorable dipolar interactions between the partial negative charge on fluorine atoms and the positively charged guanidine group of arginine 1173 [8].

Table 2: Fluorine Effects on Target Selectivity

Compound SeriesFluorine PositionPotency EnhancementSelectivity MechanismReference
BACE inhibitorsα-carboxylic acid30-foldF-N hydrogen bonding (2.97 Å) [8]
CBP inhibitorsDifluoromethyl4-foldF-guanidine dipolar interaction [8]
JAK3 inhibitorsPiperidine ring10-fold (hERG reduction)Reduced electron density [8]
T-cell receptor ligandsAromatic ring5-fold (A6 TCR)Polar hydrophobicity [9]

Fluorine substitution significantly impacts off-target interactions, particularly with human ether-related potassium (hERG) channels. In Janus kinase 3 (JAK3) inhibitors, fluorine installation in the piperidine ring reduced hERG binding by an order of magnitude in both cis and trans configurations. This selectivity enhancement was attributed to reduced electron density of the heterocycle, diminishing non-specific interactions with the hERG channel [8].

The concept of "polar hydrophobicity" explains fluorine's unique contribution to molecular recognition. Unlike traditional hydrophobic substituents, fluorine exhibits simultaneous hydrophobic and polar characteristics, enabling it to participate in both hydrophobic and electrostatic interactions. This dual nature allows fluorinated compounds to achieve enhanced binding affinity while maintaining selectivity through specific polar contacts [9].

Metabolic stability improvements through fluorine substitution contribute indirectly to target selectivity by preventing formation of active metabolites that might interact with off-targets. The strong carbon-fluorine bond (approximately 116 kilocalories per mole) provides protection against metabolic oxidation, particularly at sites susceptible to cytochrome P450-mediated biotransformation [7] [8].

Fluorine's impact on lipophilicity and membrane permeation affects target selectivity by influencing tissue distribution and blood-brain barrier penetration. Strategic fluorine placement can enhance central nervous system penetration for neurological targets while simultaneously reducing peripheral exposure, thereby improving therapeutic selectivity [10].

N-Terminal Modifications and Pharmacophore Development

N-terminal modifications in spirocyclic compounds serve as critical determinants of pharmacophore development, influencing both binding affinity and selectivity profiles. The nitrogen atom in azaspiro systems provides a versatile site for structural modifications that can dramatically alter biological activity through changes in electronic properties, hydrogen bonding capacity, and spatial orientation [11] [12] [13].

Pharmacophore models for spirocyclic receptor ligands consistently identify the basic amino group as a central feature surrounded by hydrophobic structural elements. In sigma-1 receptor ligands, pharmacophore models specify a basic amino group flanked by two different hydrophobic regions at defined distances. Spirocyclic compounds with exocyclic amino groups were designed to verify distance hypotheses, revealing that secondary amines with N-benzyl residues were greater than 100-fold less potent than corresponding spirocyclic piperidines. However, tertiary methylamines demonstrated potent sigma-1 receptor binding with inhibition constants of 24-43 nanomolar [12].

The spatial arrangement of N-terminal substituents critically affects binding affinity. Cis-configured diastereomers with longer distance relationships (predominantly 7.16-7.23 angstroms) showed higher sigma-1 affinities than their trans-configured counterparts (distance predominantly 5.88-6.26 angstroms). This finding emphasizes the importance of three-dimensional positioning in pharmacophore recognition [12].

Table 3: N-Terminal Modification Effects on Pharmacophore Activity

Modification TypeConfigurationDistance (Å)Activity (Ki nM)Selectivity EnhancementReference
N-Benzyl secondary amine-->1000Low [12]
N-Methyl tertiary amineTrans5.88-6.2643Moderate [12]
N-Methyl tertiary amineCis7.16-7.2324High [12]
Exocyclic aminoExtended7.5-8.025-50High [11]
Aromatic substitution--10-100Variable [13]

N-terminal functionalization enables the introduction of additional pharmacophoric elements that can interact with secondary binding sites. The development of spirocyclic sigma-1 receptor ligands demonstrated that introduction of additional aryl moieties resulted in very potent receptor ligands. The high affinity of these compounds was explained by interaction of the additional aryl moiety with a previously unrecognized hydrophobic pocket of the sigma-1 receptor protein [11].

Conformational constraints imposed by spirocyclic frameworks influence N-terminal positioning and subsequent pharmacophore development. The rigid spirocyclic ring fusion holds the nitrogen atom in an optimum orientation relative to other molecular features, as demonstrated in benzopyran imidazolone potassium channel openers. This conformational restriction was identified as critical for maintaining the nitrogen in its receptor-preferred orientation [14].

The electronic environment around the N-terminal position significantly affects pharmacophore recognition. Electron-withdrawing substituents can modulate the basicity of the nitrogen center, affecting protonation states at physiological pH and subsequent receptor binding. Conversely, electron-donating groups can enhance nucleophilicity, potentially improving covalent binding interactions where appropriate [8].

N-terminal modifications also influence drug-like properties beyond primary pharmacology. Substitution patterns affect lipophilicity, solubility, and metabolic stability. Strategic N-terminal functionalization can improve pharmacokinetic profiles while maintaining or enhancing target binding affinity. For example, the incorporation of polar functional groups at the N-terminal position can improve aqueous solubility without significantly compromising binding affinity when positioned appropriately relative to the receptor binding site [2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.0720553 g/mol

Monoisotopic Mass

165.0720553 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

Explore Compound Types